![molecular formula C22H26N4O3S2 B2364688 N-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophen-2-sulfonamid CAS No. 863558-83-2](/img/structure/B2364688.png)

N-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophen-2-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

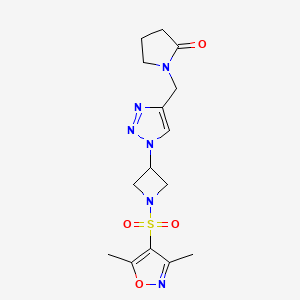

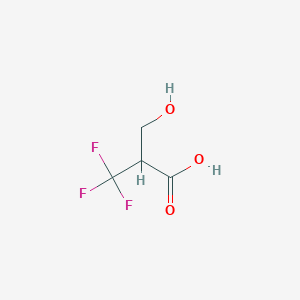

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6. The purity is usually 95%.

BenchChem offers high-quality N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Die Piperazin-Einheit in dieser Verbindung trägt zu ihrem antibakteriellen Potenzial bei. Forscher haben ihre Wirksamkeit gegen verschiedene Bakterienstämme untersucht, darunter grampositive (z. B. Bacillus subtilis, Staphylococcus aureus) und gramnegative (z. B. Escherichia coli, Pseudomonas vulgaris) Bakterien . Weitere Studien könnten ihren Wirkmechanismus erforschen und ihre antibakteriellen Eigenschaften optimieren.

Antiproliferative Wirkungen

Piperazinanaloga haben eine potente antiproliferative Aktivität gegen verschiedene Tumorarten gezeigt, darunter Darm-, Prostata-, Brust-, Lungen- und Leukämie-Tumoren. Diese Verbindungen wurden vom National Cancer Institute (NCI) in Kleintiermodellen bewertet . Die Untersuchung ihrer Auswirkungen auf das Tumorwachstum und die Aufklärung ihrer molekularen Zielstrukturen könnte für die Krebstherapie entscheidend sein.

Anticholinesterase-Aktivität

Das Vorhandensein einer Alkylgruppe in der ortho-Position des Phenylpiperazins wurde mit einer besseren Acetylcholinesterase (AChE)-Hemmung in Verbindung gebracht. AChE-Inhibitoren spielen eine wichtige Rolle bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson . Die weitere Erforschung der AChE-hemmenden Eigenschaften dieser Verbindung könnte wertvolle Erkenntnisse liefern.

Potenzial für Parkinson und Alzheimer

Der Piperazinring ist ein Bestandteil potenzieller Behandlungen für neurodegenerative Erkrankungen wie Parkinson und Alzheimer. Forscher haben seine Fähigkeit untersucht, den Krankheitsverlauf zu modulieren und Symptome zu lindern . Zukünftige Studien könnten sich auf die Optimierung seiner neuroprotektiven Wirkungen konzentrieren.

Psychoaktive Eigenschaften

Interessanterweise werden Piperazinderivate auch illegal als psychoaktive Substanzen für Freizeitaktivitäten verwendet . Das Verständnis ihrer Wirkmechanismen und potenziellen Risiken ist für die öffentliche Gesundheit und Sicherheit unerlässlich.

Antibiotische Anwendungen

Der Piperazinring ist in bekannten Antibiotika wie Ciprofloxacin und Ofloxacin vorhanden . Die Erforschung neuer Derivate mit verbesserter antibakterieller Aktivität könnte zu wertvollen therapeutischen Optionen führen.

Zusammenfassend lässt sich sagen, dass N-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophen-2-sulfonamid vielversprechend in verschiedenen Bereichen ist, von antibakteriellen Anwendungen bis hin zu potenziellen Behandlungen für neurodegenerative Erkrankungen. Forscher untersuchen weiterhin seine Eigenschaften, um sein volles Potenzial für die menschliche Gesundheit und das Wohlbefinden zu erschließen. 🌟 .

Wirkmechanismus

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations have been used to study these interactions .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, the compound’s interaction with these receptors can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico calculations . These properties play a crucial role in determining the compound’s bioavailability. The results of these studies have identified promising lead compounds, including this one, that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially leading to therapeutic effects in the treatment of various disorders .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S2/c1-29-20-8-6-19(7-9-20)25-11-13-26(14-12-25)21(18-4-2-10-23-16-18)17-24-31(27,28)22-5-3-15-30-22/h2-10,15-16,21,24H,11-14,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRICQMYFMPPAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CS3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2364608.png)

![2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2364613.png)

![4-butoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2364615.png)

![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2364620.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2364621.png)

![6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline](/img/structure/B2364626.png)